Einecs 285-890-0

Description

Historical Context and Evolution of Dihydropyrazole Chemistry in Academic Pursuits

Dihydropyrazoles, also known as pyrazolines, are a class of heterocyclic compounds that have long been a subject of interest in organic chemistry. Their synthesis and derivatives have been explored for various applications, driven by their diverse chemical reactivity and biological potential. Historically, the synthesis of dihydropyrazoles often involved the cyclocondensation of α,β-unsaturated aldehydes and ketones with hydrazines. acs.org

Over the years, synthetic methodologies have evolved to become more efficient and versatile. rsc.org Modern approaches include base-induced isomerization of propargyl alcohols followed by cyclization of α,β-unsaturated hydrazones, and reactions utilizing tosylhydrazones with electron-deficient alkenes. rsc.orgrsc.org This evolution has enabled the creation of a wide array of dihydropyrazole derivatives with tailored functionalities, paving the way for their investigation in various scientific fields.

Current Research Landscape and Significance of 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine within Organic Chemistry

The subject compound, 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine, is part of a broader class of dihydropyrazole derivatives that are actively being investigated for their potential biological activities. Dihydropyrazole scaffolds are recognized as important in medicinal chemistry. researchgate.net Research has shown that derivatives of this class can act as potent α-amylase inhibitors and free radical scavengers. researchgate.netacs.org

The synthesis of such complex dihydropyrazoles typically involves multi-step processes. While specific proprietary protocols for Einecs 285-890-0 exist, general synthetic pathways for similar structures may include sulfonation of an aromatic ring, nucleophilic substitution to introduce the amine group, and a cyclocondensation reaction to form the dihydropyrazole ring. vulcanchem.com The presence of various functional groups, such as halides and alkoxy groups on the aromatic rings of dihydropyrazole compounds, can significantly influence their inhibitory activity against enzymes like α-amylase. acs.org

Studies on related dihydropyrazole derivatives have highlighted their potential in targeting enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. mdpi.com The structural features of 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine, with its specific substitution pattern, make it a candidate for further investigation within these research areas.

Research Highlights of Dihydropyrazole Derivatives:

| Research Area | Findings |

| α-Amylase Inhibition | Some dihydropyrazole derivatives show excellent activity, with IC50 values ranging from 0.5509 to 810.73 μM. acs.orgresearchgate.netacs.org |

| Antioxidant Activity | Derivatives have demonstrated good to excellent antioxidant properties, with IC50 values between 30.03 and 913.58 μM. researchgate.netacs.org |

| Anticancer Potential | Certain dihydropyrazole derivatives have been synthesized and evaluated for their anti-colon cancer activity by targeting COX-2. rsc.orgmdpi.com |

| Anti-inflammatory Activity | Naproxen derivatives incorporating pyrazole (B372694) moieties have shown promising anti-inflammatory effects. researchgate.net |

This table summarizes significant research findings for the broader class of dihydropyrazole compounds.

Delineation of Research Objectives and Scope for In-depth Academic Inquiry

The primary objectives for the continued academic study of 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine are centered on fully elucidating its chemical properties and potential applications. A key area of inquiry is the exploration of its pharmacological profile, building on the known activities of related dihydropyrazole compounds.

Future research will likely focus on several key areas:

Metabolic Pathways: A thorough investigation into how the compound is metabolized, potentially using in vitro hepatic models, is a significant research gap. vulcanchem.com

Pharmacological Activity: Screening for specific biological targets, such as enzyme inhibition or receptor binding affinity, is crucial to understand its potential therapeutic uses. vulcanchem.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecular structure can help identify the key chemical features responsible for any observed biological activity. researchgate.net

Environmental Fate: Understanding the compound's persistence and potential photodegradation products is important for assessing its environmental impact. vulcanchem.com

The scope of this research is to build a comprehensive scientific profile of this compound, moving from its basic chemical characterization to a deeper understanding of its interactions with biological systems and its potential utility in various fields of chemical and medicinal science.

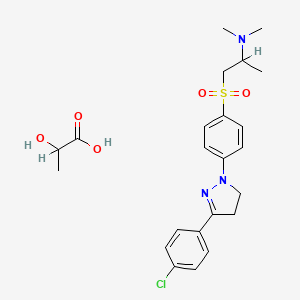

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85154-08-1 |

|---|---|

Molecular Formula |

C20H24ClN3O2S.C3H6O3 C23H30ClN3O5S |

Molecular Weight |

496.0 g/mol |

IUPAC Name |

1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-hydroxypropanoic acid |

InChI |

InChI=1S/C20H24ClN3O2S.C3H6O3/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-2(4)3(5)6/h4-11,15H,12-14H2,1-3H3;2,4H,1H3,(H,5,6) |

InChI Key |

TVBOOZZXKDXSHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Einecs 285 890 0

Innovations in the Synthesis of the Dihydropyrazole Core and its Analogues

The construction of the dihydropyrazole ring, a key structural feature of Einecs 285-890-0, is central to its synthesis. Research has focused on creating this heterocyclic system through innovative and efficient chemical reactions.

Exploration of Novel Reaction Pathways and Mechanistic Studies in Pyrazole (B372694) Annulation

Pyrazole annulation, the formation of the pyrazole ring, has been achieved through various novel pathways beyond classical condensation reactions. Mechanistic studies have been crucial in understanding and optimizing these transformations.

One modern approach involves electrochemical synthesis, which allows for the creation of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides under mild, metal-free, and exogenous-oxidant-free conditions. nih.gov Mechanistic investigations suggest this process occurs via a cascade of intermolecular condensation, radical-radical cross-coupling sulfonylation, and the final pyrazole annulation step. nih.govacs.org

Another innovative strategy is the rongalite-mediated three-component radical annulation. acs.org This method can furnish fully substituted pyrazoles from aryldiazonium salts, which uniquely serve as precursors for both the aryl and aryl hydrazine (B178648) components. acs.org The mechanism involves rongalite acting simultaneously as a radical initiator and a reducing agent under metal-free conditions at room temperature. acs.org

Furthermore, [3+2] annulation reactions are a prominent pathway. For instance, the reaction between nitroalkenes and diazo compounds can lead to pyrazole formation, with the reaction medium being critical to the outcome. chim.it Base-mediated annulations between electron-deficient diazo compounds and nitroalkenes proceed through a Michael addition followed by ring closure and elimination of a nitrite (B80452) anion to yield the pyrazole ring. chim.it A transition-metal-free [3+2] cycloaddition between diazoacetonitrile and nitroolefins also provides a route to multisubstituted pyrazoles under mild conditions. organic-chemistry.org

Table 1: Comparison of Novel Pyrazole Annulation Methods

| Method | Key Reactants | Conditions | Key Mechanistic Steps | Citation |

|---|---|---|---|---|

| Electrochemical Synthesis | Enaminones, Sulfonyl hydrazides | Metal-free, Exogenous-oxidant-free | Intermolecular condensation, Radical-radical cross-coupling, Pyrazole annulation | nih.govacs.org |

| Rongalite-Mediated Annulation | Aryldiazonium salts, α,β-Unsaturated aldehydes/ketones | Metal-free, Room temperature | Radical initiation and reduction by rongalite | acs.org |

| [3+2] Cycloaddition | Nitroolefins, Diazo compounds | Base-mediated or metal-free | Michael addition, Ring closure, Elimination | chim.itorganic-chemistry.org |

Development of Regioselective and Stereoselective Synthetic Approaches for 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine Stereoisomers

The specific molecule, 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine, contains a stereocenter in the dimethylpropan-2-amine side chain and another in the dihydropyrazole ring, making stereocontrol a key synthetic challenge. uni.lu The synthesis of specific stereoisomers requires highly controlled regioselective and stereoselective methods.

Regioselectivity in pyrazole synthesis, which determines the final arrangement of substituents on the ring, is often influenced by the nature of the reactants. For example, in the reaction of β-arylchalcones with methylhydrazine, the more nucleophilic methyl-substituted nitrogen attacks first, leading to high regioselectivity. nih.gov In contrast, using an aryl hydrazine can reverse the regioselectivity. nih.gov

Stereoselective synthesis of dihydropyrazoles has been achieved through catalytic enantioselective reactions. An unprecedented formal [4+1] cycloaddition of in situ-derived azoalkenes and sulfur ylides, catalyzed by a chiral copper/Tol-BINAP complex, yields highly enantioenriched dihydropyrazoles with excellent enantioselectivities (up to 97:3 er). nih.gov Another approach is the highly regioselective SN2' Mitsunobu reaction between Morita–Baylis–Hillman (MBH) alcohols and azodicarboxylates, which provides access to α-alkylidene-β-hydrazino acid derivatives that are precursors to pyrazoles. beilstein-journals.org This method exhibits good stereoselectivity and exclusive regioselectivity. beilstein-journals.org Catalyst-free [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has also been developed for the stereospecific preparation of related heterocyclic structures, where the regioselectivity is controlled by the substituents on the aziridine (B145994) ring. rsc.org

Applications of Modern Catalysis in the Synthesis of the Compound

Modern catalysis plays a pivotal role in the synthesis of dihydropyrazole derivatives, offering improved yields, milder reaction conditions, and enhanced selectivity.

Palladium Catalysis : Palladium catalysts are widely used. A ligand-free, palladium-catalyzed aminoarylation of unactivated alkenes in β,γ-unsaturated hydrazones allows for the efficient formation of C(sp³)–N and C(sp³)–C(sp²) bonds to construct dihydropyrazoles. acs.org Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can also produce pyrazole derivatives. organic-chemistry.org

Copper Catalysis : Copper catalysts offer a mild and convenient route for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives. organic-chemistry.org Enantioselective synthesis of dihydropyrazoles has been achieved using a chiral copper/Tol-BINAP complex. nih.gov

Iron Catalysis : Inexpensive and non-toxic iron catalysts have been employed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org More recently, an iron(II)-catalyzed cascade reaction has been developed to synthesize nitrated dihydropyrazoles. acs.org

Visible-Light Photoredox Catalysis : This emerging technique enables the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under very mild conditions using air as the terminal oxidant. organic-chemistry.org It has also been used to functionalize a cascade of C(sp²)–H/C(sp³)–H bonds to create complex fused dihydropyrazoles with excellent regioselectivity. rsc.org

Integration of Green Chemistry Principles in Synthetic Strategies for Reduced Environmental Impact

Green chemistry principles are increasingly being integrated into the synthesis of pyrazole and dihydropyrazole derivatives to minimize environmental impact. jetir.orgeurekaselect.com Key strategies include the use of environmentally benign solvents, energy-efficient techniques, and multicomponent reactions (MCRs). jetir.orgrsc.org

MCRs are particularly advantageous as they combine multiple starting materials in a single step, which reduces waste, saves energy, and improves atom economy. acs.org The one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles, a related heterocyclic system, is a prime example of this efficient approach. ijsrst.com

The use of water as a green solvent has been successfully applied. acs.org For instance, pyrazolone (B3327878) derivatives have been synthesized in aqueous media using catalytic imidazole. acs.org Energy-efficient methods like microwave and ultrasound irradiation have also been employed to accelerate reactions and improve yields, often in combination with green solvents like water-ethanol mixtures. rsc.orgrsc.orgnih.gov The synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved using various eco-friendly catalysts, highlighting the move towards more sustainable processes. ijsdr.org

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Strategy | Example Application | Advantages | Citation |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Four-component synthesis of pyrano[2,3-c]pyrazoles. | Atom economy, step economy, reduced waste. | rsc.orgacs.orgijsrst.com |

| Green Solvents | Synthesis of pyrazolone derivatives in aqueous media. | Non-toxic, renewable, safe. | rsc.orgacs.org |

| Energy-Efficient Methods | Microwave-assisted synthesis of pyrano[2,3-c]pyrazoles. | Shorter reaction times, higher yields. | rsc.orgrsc.orgnih.gov |

| Eco-Friendly Catalysts | Use of L-tyrosine or nano-eggshells for pyrazole synthesis. | Biodegradable, reusable, low toxicity. | rsc.orgijsdr.org |

Scalable Production Methods and Process Optimization Research

Translating laboratory-scale synthesis to industrial production requires robust and scalable methods. Research in this area focuses on process optimization and the adoption of modern manufacturing technologies like continuous flow chemistry. acs.orgresearchgate.net

Investigation of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful alternative to traditional batch processing for synthesizing heterocyclic compounds like pyrazoles. mdpi.comchim.it This technology offers significant advantages, including enhanced control over reaction parameters, improved safety profiles, and greater efficiency and scalability. nih.govmdpi.com

The miniaturized nature of flow reactors leads to superior heat and mass transfer, which can result in cleaner reactions and higher yields. chim.itethernet.edu.et For the synthesis of pyrazoles and pyrazolines, flow chemistry has been particularly important in addressing the limitations of batch methods, such as long reaction times and safety concerns associated with hazardous intermediates or exothermic reactions. mdpi.comnih.gov For example, a flow approach to synthesize pyrazole derivatives via a [2+3] cycloaddition significantly reduced the reaction time from 16 hours in batch to just 30 minutes in flow. nih.gov

Multi-step, or "telescoped," flow systems allow for several chemical transformations to occur sequentially without the need to isolate intermediates, further streamlining the production process. uc.pt This approach is highly valuable for industrial applications, enabling the efficient synthesis of high-value molecules. uc.pt The development of scalable processes is crucial, and flow chemistry provides a reliable platform to transition from laboratory-scale procedures to larger-scale manufacturing. acs.orgchim.it

Optimization of Reaction Conditions for Industrial Viability (Academic Focus)

For a compound to be viable for industrial-scale production, its synthetic route must be optimized for efficiency, cost-effectiveness, and safety. While specific optimization studies for this compound are not publicly available, general principles from academic research on similar heterocyclic compounds can be applied. Key areas of optimization typically include the choice of solvents, catalysts, reaction temperature, and pressure to maximize yield and purity while minimizing reaction time and the formation of toxic byproducts. acs.org

A hypothetical optimization study for a key step in the synthesis of a structural analogue might involve the parameters outlined in the table below, drawing from methodologies used for similar chemical transformations. researchgate.net

Table 1: Hypothetical Parameters for Optimization of a Key Synthetic Step

| Parameter | Variable 1 | Variable 2 | Variable 3 | Rationale for Optimization |

|---|---|---|---|---|

| Catalyst | Palladium(II) Acetate (B1210297) | Copper(I) Iodide | Nickel(II) Chloride | To improve reaction kinetics and yield. |

| Solvent | Toluene | Dimethylformamide (DMF) | Acetonitrile | To enhance solubility and reaction rate. |

| Base | Potassium Carbonate | Sodium tert-butoxide | Cesium Carbonate | To facilitate the desired chemical transformation. |

| Temperature | 80°C | 100°C | 120°C | To balance reaction speed and byproduct formation. |

Synthesis of Novel Derivatized Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new drugs. By systematically altering the chemical structure of a lead compound, researchers can identify which parts of the molecule are essential for its biological activity.

Systematic Structural Modifications of the Sulfonyl and Dimethylpropan-2-amine Moieties

The sulfonyl and dimethylpropan-2-amine groups in this compound are prime candidates for structural modification to explore their impact on the compound's properties. The synthesis of novel analogues with alterations in these areas can provide valuable insights into the SAR.

For the sulfonyl moiety, modifications could include replacing it with other functional groups such as a carboxamide or a ketone. The synthesis of such analogues would require different synthetic strategies, for example, employing amide coupling reagents or Friedel-Crafts acylation.

The dimethylpropan-2-amine moiety can be varied by synthesizing analogues with different alkyl substituents on the nitrogen atom or by altering the length and branching of the propane (B168953) chain. These changes can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

Incorporation of Diverse Substituents on the Chlorophenyl and Phenyl Rings

The aromatic rings of this compound offer numerous positions for the introduction of diverse substituents to probe the electronic and steric requirements for activity. The 4-chlorophenyl ring could be modified by replacing the chlorine atom with other halogens (fluorine, bromine), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl). These modifications can be achieved through various synthetic methods, including nucleophilic aromatic substitution or cross-coupling reactions.

Similarly, the phenyl ring attached to the dihydropyrazole core can be substituted at various positions. The synthesis of a library of such analogues allows for a systematic exploration of the chemical space around the core scaffold. The biological evaluation of these derivatives can then lead to a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.

The following table outlines potential derivatized analogues that could be synthesized for SAR studies, based on common strategies in medicinal chemistry.

Table 2: Proposed Derivatized Analogues for SAR Studies

| Moiety for Modification | Proposed Modification | Rationale for Modification |

|---|---|---|

| Chlorophenyl Ring | Replacement of Chlorine with Fluorine | To investigate the effect of halogen size and electronegativity. |

| Introduction of a Methoxy Group | To assess the impact of an electron-donating group. | |

| Phenyl Ring | Addition of a Methyl Group | To explore the influence of steric bulk. |

| Addition of a Nitro Group | To evaluate the effect of a strong electron-withdrawing group. |

| Dimethylpropan-2-amine | Replacement of Methyl with Ethyl Groups | To study the impact of larger alkyl substituents on the nitrogen. |

The synthesis of these novel analogues would likely follow multi-step reaction sequences, adapting established synthetic protocols to incorporate the desired structural changes. nih.govmdpi.com

Mechanistic Investigations of Einecs 285 890 0 at the Molecular and Cellular Level Non Clinical

Molecular Recognition and Binding Dynamics (In Vitro Models)

In vitro studies on purified macromolecules are crucial for elucidating the direct molecular interactions of a compound. For dihydropyrazole derivatives, a significant body of research focuses on their interactions with enzymes, particularly in the context of enzyme inhibition.

Molecular docking studies have been instrumental in predicting and analyzing the binding modes of dihydropyrazole sulfonamide derivatives with their protein targets. A notable target for this class of compounds is the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation and cancer. mdpi.com

In a study by Yan et al. (2019), molecular docking of a series of dihydropyrazole derivatives containing a sulfonamide moiety was performed with the COX-2 enzyme (PDB ID: 3LN1). The simulations were centered on the active site where the known inhibitor Celecoxib binds. The analysis focused on the predicted binding interaction energies to understand the structure-activity relationships. mdpi.com These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and amino acid residues within the enzyme's active site, which are critical for the compound's inhibitory activity.

Another study on dihydropyrazole derivatives investigated their binding to the active site of human pancreatic α-amylase, highlighting their potential as inhibitors of this enzyme. researchgate.net Similarly, molecular docking studies of dihydropyrazole analogues with the α-amylase enzyme have shown that various functional groups on the dihydropyrazole core contribute to their inhibitory activity. acs.org

Enzyme kinetic studies are fundamental to understanding how a compound affects the rate of an enzymatic reaction and to determine its mechanism of inhibition. libretexts.orgupenn.eduunina.it For dihydropyrazole derivatives, research has demonstrated potent inhibitory effects against several enzymes.

A series of dihydropyrazole derivatives containing a sulfonamide moiety were designed and evaluated as selective COX-2 inhibitors. mdpi.com One of the synthesized compounds, compound 4b, exhibited an IC50 value of 0.86 ± 0.02 µM against SW620 cells, which was more potent than the known COX-2 inhibitor Celecoxib (IC50 = 1.29 ± 0.04 µM). mdpi.com The sulfonamide group in these derivatives is often crucial for their selective inhibition of COX-2.

In another study, dihydropyrazole derivatives were evaluated for their inhibitory activity against α-amylase. Compounds 3d and 3e showed IC50 values of 1.79 ± 0.12 μg and 1.75 ± 0.05 μg, respectively, comparable to the standard drug acarbose (B1664774) (IC50 = 1.53 ± 0.20 μg). researchgate.net Mechanistic studies on a potent α-amylase and α-glucosidase inhibitor from a different series of dihydropyrazole derivatives revealed a competitive mode of inhibition. researchgate.net

The inhibitory potential of dihydropyrazole derivatives extends to other enzymes as well. For instance, some derivatives have been identified as telomerase inhibitors, with one compound exhibiting an IC50 value of 0.98 μM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Dihydropyrazole Derivatives (Analogous Compounds)

| Compound Class | Target Enzyme | Key Findings | Reference |

| Dihydropyrazole Sulfonamides | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition, with some compounds showing higher potency than Celecoxib. mdpi.com | mdpi.com |

| Dihydropyrazole Derivatives | α-Amylase | Competitive inhibition with IC50 values comparable to acarbose. researchgate.netacs.org | researchgate.netacs.org |

| Dihydropyrazole Derivatives | α-Glucosidase | Dual inhibition with α-amylase, competitive inhibition mechanism. researchgate.net | researchgate.net |

| N-substituted-dihydropyrazoles | Telomerase | Potent inhibition with IC50 in the micromolar range. nih.gov | nih.gov |

Ligand-Target Interactions with Purified Macromolecules (e.g., proteins, nucleic acids)

Cellular Pathway Perturbation in Model Systems (Cell Culture Studies)

Cell-based assays provide insights into how a compound affects the complex network of signaling pathways within a living cell.

Dihydropyrazole derivatives have been shown to modulate various intracellular signaling pathways, often leading to anti-inflammatory or anti-cancer effects. For example, a series of 3-aryl-5-furanyldihydropyrazole derivatives demonstrated a good inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, indicating anti-inflammatory potential. sioc-journal.cn

In the context of cancer, dihydropyrazole compounds have been found to induce apoptosis in lung cancer cells (A549). mdpi.com Some dihydropyrazole sulfonamide derivatives have been shown to inhibit cell proliferation and induce cell death in vitro. researchgate.net Furthermore, certain COX-2 inhibitors, a class to which some dihydropyrazole sulfonamides belong, can promote apoptosis and reduce cell proliferation in cancer cells by regulating various signaling pathways. researchgate.net

Gene expression profiling (GEP) is a powerful technique to obtain a global view of how a compound alters cellular function by measuring the expression levels of thousands of genes. castlebiosciences.comwikipedia.orgthermofisher.com While specific GEP data for Einecs 285-890-0 is not available, such studies on related compounds could reveal their impact on pathways related to cell cycle, apoptosis, and metastasis. getbynder.comjcadonline.com

The specific subcellular localization of a compound is critical to its mechanism of action. While direct studies on this compound are absent, the known targets of analogous dihydropyrazole derivatives can infer their likely sites of action. For instance, compounds targeting COX-2 would be expected to interact with the endoplasmic reticulum and nuclear envelope where this enzyme is located. Compounds that inhibit telomerase would need to reach the nucleus. nih.gov Further research using techniques like fluorescence microscopy with tagged analogues would be necessary to determine the precise subcellular distribution of this compound.

The ability of a compound to cross the cell membrane and accumulate intracellularly is a prerequisite for its biological activity. Studies on the cellular uptake of various small molecules have shown that this process can be dependent on factors like time, concentration, and energy. researchgate.netplos.orgnih.govmdpi.com The physicochemical properties of a compound, such as its lipophilicity and molecular size, play a significant role in its ability to be taken up by cells, either through passive diffusion or active transport mechanisms. For this compound, its relatively large molecular weight and predicted LogP value would influence its cellular permeability. However, without experimental data, the specific mechanisms of its uptake, distribution, and potential efflux by transporters like P-glycoprotein remain speculative.

Subcellular Localization and Organelle Interaction Studies

Computational Modeling and Simulation of Molecular Mechanisms

Computational chemistry provides a powerful lens for examining the behavior of molecules at the atomic and electronic levels. For a compound such as 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-hydroxypropanoic acid (this compound), these methods can elucidate its intrinsic properties and predict its interactions with biological systems. This section explores the application of quantum chemical studies and molecular simulations to understand the mechanistic underpinnings of this compound's activity.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. researchgate.netekb.egresearchgate.net While direct quantum chemical data for this compound is not available in the cited literature, we can infer its properties by examining studies on its constituent moieties: the sulfonamide group, the chlorophenyl-dihydropyrazole core, and the lactic acid counter-ion.

The electronic properties of sulfonamide derivatives have been a subject of numerous quantum chemical investigations. ekb.egmdpi.comacs.org These studies often focus on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting reactivity descriptors. For instance, the sulfonamide group (–SO₂NH–) is known for its electron-withdrawing nature, which influences the electronic environment of the entire molecule. rjb.ro Quantum chemical calculations on various sulfonamide derivatives have shown that the HOMO-LUMO energy gap is a critical parameter in determining the molecule's stability and reactivity. ekb.eg A larger energy gap generally implies higher stability and lower reactivity. researchgate.net

Lactic acid, the counter-ion in this compound, has also been the subject of quantum chemical studies. These investigations have focused on its conformational isomers and the intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. aip.orgusda.gov DFT calculations have been used to determine the relative energies of different conformers and to understand its aggregation behavior in solution. aip.org

The reactivity of the entire compound can be predicted by considering the interplay of these electronic effects. The following table summarizes key quantum chemical parameters and their implications for the different components of this compound, based on studies of analogous structures.

| Molecular Moiety | Key Quantum Chemical Descriptors | Implied Reactivity and Properties |

| Sulfonamide Group | HOMO-LUMO energy gap, Mulliken atomic charges | Influences overall molecular stability and reactivity; the SO₂ group acts as a strong electron-withdrawing group. ekb.egrjb.ro |

| Dihydropyrazole Ring | Electron density at nitrogen atoms, electrostatic potential maps | Nitrogen atoms are likely centers for interaction with biological targets. researchgate.net |

| 4-Chlorophenyl Group | Electron-withdrawing/donating character, steric effects | Modulates the electronic properties of the pyrazole (B372694) ring and contributes to the molecule's lipophilicity. vulcanchem.com |

| Lactic Acid | Conformational energies, intramolecular hydrogen bonding | Affects the compound's solubility and potential for hydrogen bonding interactions. aip.org |

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule might bind to a biological receptor and the stability of that interaction over time. semanticscholar.orgsamipubco.com These methods are crucial in drug discovery and for understanding the mechanism of action at a molecular level.

Molecular Docking

Molecular docking studies have been extensively performed on sulfonamide derivatives to predict their binding affinity to various protein targets. rjb.rosemanticscholar.orgnih.govchemmethod.com These studies involve computationally placing the ligand (the sulfonamide derivative) into the binding site of a receptor and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. semanticscholar.org For example, docking studies have identified key amino acid residues in the active sites of enzymes like penicillin-binding proteins and carbonic anhydrase that are crucial for the binding of sulfonamide inhibitors. rjb.rosemanticscholar.org The sulfonamide moiety itself often participates in critical hydrogen bonding interactions with the receptor. chemmethod.com

Similarly, molecular docking has been applied to lactic acid to investigate its binding to proteins. One study showed that lactic acid could bind to the PH domain of the Akt kinase, highlighting specific amino acid residues involved in the interaction. nih.gov

For the complete this compound compound, a hypothetical docking study would involve identifying a potential biological target and then predicting the binding mode of the entire molecule. The sulfonamide portion would likely be a key interacting group, while the chlorophenyl-dihydropyrazole moiety would contribute to the specificity and affinity of the binding through hydrophobic and other interactions.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.commdpi.com MD simulations model the movement of atoms and molecules over time, allowing for an assessment of the stability of the predicted binding pose. mdpi.com

Studies on sulfonamide derivatives complexed with their target proteins have used MD simulations to confirm the stability of the interactions predicted by docking. nih.govmdpi.comtandfonline.com These simulations can reveal how the ligand and protein adapt to each other's presence and can highlight the most persistent interactions over the simulation time. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which shows the flexibility of different parts of the system. mdpi.com

The table below outlines the typical steps and outcomes of molecular docking and dynamics simulations as they might be applied to this compound, based on studies of its constituent parts.

| Simulation Step | Description | Predicted Outcome for this compound |

| Target Identification | Selection of a biologically relevant protein receptor. | Based on the activities of similar compounds, potential targets could include enzymes or signaling proteins. |

| Molecular Docking | Computational placement of the compound into the receptor's binding site to predict the preferred binding pose and affinity. | Prediction of key interactions, likely involving the sulfonamide and dihydropyrazole moieties, and an estimated binding energy. rjb.rosemanticscholar.org |

| Molecular Dynamics | Simulation of the movement of the ligand-receptor complex over time to assess the stability of the docked pose. | Confirmation of stable binding, identification of persistent hydrogen bonds and hydrophobic contacts, and characterization of the dynamic behavior of the complex. mdpi.commdpi.com |

Environmental Behavior and Transformation Pathways of Einecs 285 890 0

Degradation Kinetics and Mechanisms in Environmental Matrices

The persistence of Linuron in the environment is dictated by several degradation processes. The rate and primary mechanism of breakdown are highly dependent on the environmental matrix, with biotic degradation being the most significant pathway in soils. core.ac.ukepa.gov

Photolysis, or degradation by light, is not considered a major pathway for Linuron dissipation under typical environmental conditions because its absorption spectrum has minimal overlap with the solar UV spectrum. core.ac.uk However, when it does occur, it can effectively dehalogenate the phenyl ring, a step that is not readily achieved through biodegradation. core.ac.uk

Studies have shown that irradiating an aqueous solution of Linuron at a wavelength of 254 nm can eliminate 63% of the compound, primarily through demethoxylation, leading to the formation of 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU). core.ac.uk The cleavage of the N-methoxy bond is indicated by the formation of formaldehyde. core.ac.uk Further photohydrolysis-dechlorination can eliminate the intermediate DCPMU. core.ac.uk In experiments using natural sunlight, phenyl-labeled [14C] Linuron in a sterile pH 5 buffer solution degraded with a registrant-calculated half-life of 49 days. epa.gov After 15 days in these experiments, minor degradates identified included norlinuron, desmethyl linuron, and 3,4-dichloroaniline (B118046), with the degradation being primarily photolytic rather than biological. epa.gov

| Degradation Process | Condition | Half-Life | Primary Transformation Products | Source |

| Photolysis | Aqueous solution (pH 5), Natural Sunlight | 49 days | Desmethyl linuron, Norlinuron, 3,4-dichloroaniline | epa.gov |

| Photolysis | Aqueous solution, 254 nm UV light | Not specified | 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) | core.ac.uk |

Hydrolysis is generally considered a minor degradation pathway for Linuron, which is stable in sterile water, particularly at neutral and acidic pH. core.ac.ukwfduk.org The compound's stability decreases in highly alkaline conditions (pH > 9). wfduk.org One study noted that in sterile aqueous buffer solutions at pH 5, 7, and 9 kept at 25°C for 30 days, 96.0-98.4% of the initial Linuron remained, with a calculated average half-life of 945 days. epa.gov Another source reported half-life (DT50) values of 1,220 days at pH 5, 1,460 days at pH 7, and 1,080 days at pH 9. wfduk.org While the parent compound is stable, its intermediate products can be more susceptible to hydrolysis. core.ac.uk

Minor degradates observed during hydrolysis experiments include 3,4-dichlorobenzenamine (DCA), N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU), N-(3,4-dichlorophenyl)-N'-methoxyurea (DML), and (3,4-dichlorophenyl)urea (DCPU), each accounting for less than 1% of the applied amount. epa.gov

| pH | Temperature | Half-Life (DT50) | Source |

| 5 | 25°C | 1,220 days | wfduk.org |

| 7 | 25°C | 1,460 days | wfduk.org |

| 9 | 25°C | 1,080 days | wfduk.org |

| 5, 7, 9 (Average) | 25°C | 945 days | epa.gov |

The primary mechanism for the removal of Linuron from soils is biotic degradation by microorganisms. core.ac.ukorst.edu The half-life of Linuron in soil via this pathway typically ranges from 30 to 150 days, with a representative field half-life of about 60 days. orst.edu One study reported a half-life of 49 days in sandy loam soil incubated in the dark. epa.gov Another cited a range of 38 to 67 days. core.ac.uk

Numerous microorganisms have been identified that can degrade and, in some cases, completely mineralize Linuron, using it as a source of carbon and nitrogen. core.ac.uknih.gov Bacterial genera such as Variovorax, Sphingobium, Bacillus, Comamonas, and Pseudomonas are known to degrade Linuron. nih.govnih.govsciepub.com The degradation process is generally initiated by an amidohydrolase enzyme that hydrolyzes Linuron to 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine. nih.govnih.gov While DCA is an intermediate, its accumulation can be of concern as it is more toxic than the parent Linuron. nih.gov

For instance, the strain Variovorax sp. SRS 16 can utilize Linuron as its sole carbon and nitrogen source. nih.gov Another isolated strain, Variovorax sp. WDL1, was also shown to degrade Linuron completely, first converting it to 3,4-DCA which then gets subsequently degraded. nih.gov The degradation rate by a single strain can be enhanced when it is part of a synergistic bacterial consortium. nih.gov Fungi, such as Rhizoctonia solani, also play an active role in the biodegradation of phenylurea herbicides in soil. core.ac.uk

| Degradation Process | Environment | Half-Life Range | Key Microorganisms | Source |

| Biotic Degradation | Soil | 38 - 67 days | Bacterial consortiums, Fungi | core.ac.uk |

| Biotic Degradation | Field Soil | 30 - 150 days | Variovorax, Sphingobium, Bacillus | orst.edunih.gov |

| Aerobic Metabolism | Sandy Loam Soil | 49 days | Not specified | epa.gov |

| Aerobic Metabolism | Field Soil | 57 - 100 days | Not specified | regulations.gov |

Hydrolytic Stability and Transformation Products

Environmental Fate and Transport Modeling

The movement of Linuron in the environment is governed by its physical and chemical properties, including its solubility, sorption to soil particles, and volatility. core.ac.uk

Linuron is considered moderately persistent and relatively immobile in soil. epa.gov Its tendency to adsorb to soil particles is significantly correlated with the soil's organic matter content rather than its clay content. epa.govacs.org Higher organic carbon content leads to greater sorption. wfduk.orgnih.gov In one study comparing soils, the sorption capacity (Kf) was highest in soil amended with manure, followed by crop residues, and lowest in the control soil, which corresponded to the organic carbon content in the samples. acs.orgnih.gov

The sorption coefficient (Kd) is also influenced by soil water content and temperature. nih.gov In unsaturated soils, Kd values increase with higher water content and decrease with higher temperatures. nih.govacs.org For example, in a sandy loam soil at 40°C, the average Kd increased from 4.0 to 11.7 mL/g as the water content rose from 8% to 18%. acs.org The mean organic carbon-water (B12546825) partition coefficient (Koc) for Linuron is 341, indicating moderate binding to soil. core.ac.uk Due to this moderate sorption, it will mostly remain in the water column rather than adsorb to sediment in aquatic environments. wfduk.org

| Soil Type | Condition | Sorption Coefficient | Source |

| Silty Clay | 12% water, 40°C | Kd = 3.9 mL g-1 | nih.gov |

| Sandy Loam | 12% water, 40°C | Kd = 7.0 mL g-1 | nih.gov |

| Sandy Loam | Batch method | Kf = 7.9 µg(1-1/n) mL(1/n) g-1 | nih.gov |

| Multiple Soils | Not specified | Mean Koc = 341 | core.ac.uk |

Volatilization is not considered an important dissipation pathway for Linuron. orst.eduepa.gov This is due to its inherently low vapor pressure (1.5 x 10-5 mm Hg to 3.01×10-7 mm Hg at 25°C) and a low Henry's Law constant (5.8 E-9 to 1.97×10-9 atm·m3/mol). core.ac.ukregulations.gov These properties indicate that Linuron is unlikely to vaporize significantly from soil or water surfaces and undergo atmospheric transport. core.ac.ukregulations.gov A field study using a lysimeter and air sampling system found that the total quantity of volatilized Linuron 13 days after application was negligible. core.ac.uk

Leaching Potential in Aquatic and Terrestrial Ecosystems

Fipronil's potential to move within and between terrestrial and aquatic environments is governed by its chemical properties and interactions with soil and water components. Generally, fipronil (B1672679) is characterized by low mobility in soil, which limits its potential to leach into groundwater. orst.edu Studies indicate that after application, fipronil typically does not penetrate deeper than the top six inches of soil, with minimal lateral movement. orst.edu

The compound's tendency to adsorb to soil particles, particularly organic carbon and clay, is a key factor in its immobility. orst.edutamu.edu This is quantified by the organic carbon-water partition coefficient (Koc), which for fipronil ranges from 427 to 1248 ml/g, indicating a moderate to strong affinity for soil. orst.eduepa.gov Consequently, sorption to soil organic matter is expected to limit the movement of fipronil residues into both ground and surface waters. epa.gov However, in soils with very low organic matter and coarse texture, there is a higher potential for movement. epa.gov While one study noted that fipronil did not leach into groundwater, another detected it at low concentrations (less than 0.01 to 1.0 ppb), suggesting that leaching can occur under certain vulnerable conditions. tamu.edu Some research has also shown that fipronil can be relatively mobile in some soils, with one study reporting that 31–37% of surface-applied fipronil moved into the 6–12 cm soil layer. bioline.org.br

In aquatic environments, fipronil's behavior is complex. Photodegradation is a major pathway for its dissipation in water, with a half-life of just 3.63 hours to 12 hours when exposed to UV light. orst.eduepa.gov The primary product of this photolysis is fipronil-desulfinyl. orst.edu Fipronil is stable to hydrolysis at neutral and acidic pH but degrades in alkaline conditions, forming fipronil-amide. orst.edu Due to its moderate soil-water partitioning coefficients, fipronil that enters aquatic systems can bind to sediments, which serves as another route of dissipation from the water column. epa.gov Despite its low mobility, fipronil has been detected in surface waters, which can be attributed to runoff from treated areas, such as agricultural fields. orst.edufigshare.com

Soil Sorption and Persistence of Fipronil and Its Degradates

| Compound | Soil Organic Carbon Partition Coefficient (Koc) (ml/g) | Soil Half-life | Notes |

|---|---|---|---|

| Fipronil | 427 - 1248 orst.eduepa.gov | 122 - 128 days (aerobic) orst.edu | Low mobility in most soils. orst.edu |

| Fipronil-sulfide (B195288) | 3946 (± 2165) orst.edu | Persistent nih.gov | Higher sorption affinity than parent compound. orst.edu |

| Fipronil-sulfone | Not specified | Persistent nih.gov | A major metabolite in soil and organisms. nih.gov |

| Fipronil-desulfinyl | 2010 (± 1370) orst.edu | 34 days (loamy soil surface, photolysis) orst.edu | Primary photodegradation product. orst.edu |

Biotransformation and Accumulation in Model Organisms (Ecological Focus)

Once in the environment, fipronil and its degradation products are subject to uptake and transformation by a variety of non-target organisms. This section explores the metabolic processes and the potential for these compounds to accumulate and move through food webs.

Metabolic Pathways in Non-Target Organisms

Fipronil can be metabolized by a wide range of organisms, including microorganisms, invertebrates, and fish. The primary transformation pathways involve oxidation, reduction, and hydrolysis. nih.gov

In microorganisms, such as the bacterium Enterobacter chengduensis, fipronil can be effectively biodegraded. This strain has been shown to degrade 96% of fipronil, 92% of fipronil-sulfone, and 79% of fipronil-sulfide within 14 days. nih.govembrapa.br Similarly, non-pathogenic Escherichia coli can bioaccumulate and biotransform fipronil into fipronil sulfone and fipronil sulfide. nih.gov These metabolites are also found in mammals exposed to fipronil. nih.gov

In fish, the liver is a primary site for fipronil metabolism. oup.comint-res.com The main metabolites identified in fish are fipronil-sulfone and fipronil-sulfide. orst.edu Studies in rainbow trout revealed that fipronil is rapidly biotransformed, with fipronil-sulfone being a major and more persistent metabolite. capes.gov.brresearchgate.net The biological half-life of fipronil in rainbow trout was found to be very short (approximately 0.6 days), while its metabolite, fipronil sulfone, persisted longer with a half-life of about 2 days. capes.gov.brresearchgate.net The cytochrome P450 enzyme system, specifically the CYP1A isozyme, is heavily involved in the metabolic transformation of fipronil in fish like tilapia. oup.com

Aquatic invertebrates also metabolize fipronil. However, some of its metabolites are significantly more toxic than the parent compound. For freshwater invertebrates, fipronil-sulfone is 6.6 times more toxic, and fipronil-desulfinyl is 1.9 times more toxic than fipronil itself. orst.edu

Bioaccumulation and Biomagnification Potential in Trophic Chains

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. Due to its lipophilic nature (log Kow = 4.01), fipronil and its metabolites have the potential to accumulate in the fatty tissues of organisms. uga.edu

Studies in fish have demonstrated this potential. The bioconcentration factor (BCF)—a measure of accumulation from water alone—for fipronil in whole fish was 321, with higher values in non-edible tissues (575) compared to edible tissues (164). orst.eduepa.gov Despite this accumulation, fish have been shown to eliminate fipronil residues completely after being moved to clean water for 14 days, suggesting that it does not permanently bioaccumulate under conditions of flowing water. orst.eduepa.gov However, the formation of more persistent metabolites like fipronil sulfone is a key consideration, as these can linger in the organism. capes.gov.brresearchgate.net

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Evidence for fipronil biomagnification is emerging. Trophic transfer has been demonstrated in several studies. For example, laboratory experiments showed that fipronil could be horizontally transferred at lethal levels through four successive instances of cannibalism among grasshoppers. nih.gov

Another study demonstrated the trophic transfer of fipronil from prairie dogs, which had consumed fipronil-laced grain, to their predator, the black-footed ferret. allenpress.comresearchgate.net Fipronil and its more persistent metabolite, fipronil sulfone, were detected in the ferrets' scat after they consumed the treated prey. allenpress.comresearchgate.net This indicates that residues can move up the food chain from prey to predator. The presence of fipronil in bacteria is also a concern, as this could be a pathway for entry into higher trophic levels and disrupt the ecological balance. nih.gov The transfer of fipronil to scavengers, such as tenebrionid beetles feeding on grasshopper carcasses from fipronil-treated fields, has also been documented, highlighting the potential for broad ecotoxicological effects. nih.gov

Bioaccumulation and Toxicity of Fipronil and its Metabolites in Non-Target Organisms

| Organism/Group | Finding | Key Metabolites | Reference |

|---|---|---|---|

| Fish (General) | High to very high toxicity. BCF of 321 in whole fish. | Fipronil-sulfone, Fipronil-sulfide | orst.edu |

| Rainbow Trout | Rapid biotransformation; Fipronil half-life ~0.6 days, Fipronil-sulfone half-life ~2 days. | Fipronil-sulfone | capes.gov.brresearchgate.net |

| Freshwater Invertebrates | Highly toxic. Metabolites can be more toxic than parent compound. | Fipronil-sulfone, Fipronil-desulfinyl | orst.edu |

| Grasshoppers (Melanoplus sanguinipes) | Lethal horizontal transfer via cannibalism. | Not specified | nih.gov |

| Black-footed Ferrets | Trophic transfer from consuming treated prairie dogs. | Fipronil, Fipronil-sulfone | allenpress.comresearchgate.net |

| Bacteria (E. coli, E. chengduensis) | Bioaccumulation and biotransformation observed. | Fipronil-sulfone, Fipronil-sulfide | nih.govembrapa.brnih.gov |

Table of Compound Names

| Name Mentioned in Article | Chemical Name |

| Fipronil | 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile |

| Fipronil-sulfone | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfonyl)-1H-pyrazole-3-carbonitrile |

| Fipronil-sulfide | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazole-3-carbonitrile |

| Fipronil-desulfinyl | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylpyrazole |

| Fipronil-amide | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-carbamoyl-1H-pyrazole-4-carboxylic acid |

Advanced Analytical Methods for the Detection and Characterization of Einecs 285 890 0 in Complex Samples

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating Einecs 285-890-0 from complex mixtures, such as pharmaceutical formulations or biological samples, and for quantifying its concentration. The choice of technique depends on the physicochemical properties of the analyte and the matrix.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like the active base of this compound. Method development would focus on optimizing the separation from related impurities and the lactic acid counter-ion.

A typical reverse-phase HPLC (RP-HPLC) method for a structurally analogous compound, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For this compound, a similar approach would be effective. The method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ). imeko.orgmdpi.com

Given the presence of a stereocenter in the dihydropyrazole ring, chiral HPLC is crucial for separating the enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are highly effective for resolving enantiomers of dihydropyridine (B1217469) and dihydropyrazole derivatives. nih.govacs.orgphenomenex.com The separation can be achieved using normal-phase, polar organic, or reversed-phase eluents, with the choice significantly impacting the enantiomer elution order. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for a Structurally Related Compound This table is based on data for a similar compound and represents a likely starting point for method development for this compound.

| Parameter | Value | Reference |

| Column | Newcrom R1 (C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV/Vis or Mass Spectrometry (MS) | sielc.com |

| Application | Impurity isolation, Pharmacokinetics | sielc.com |

Table 2: Key Validation Parameters in HPLC Method Development

| Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99 | nih.gov |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the known amount. | nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 2% | nih.gov |

| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | nih.gov |

Applications of Gas Chromatography (GC) for Volatile Species and Derivatization

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. The active base of this compound is a large, polar, and thermally labile molecule, making it unsuitable for direct GC analysis. researchgate.net Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. researchgate.netnih.gov

Common derivatization strategies for polar functional groups like amines and sulfonamides include alkylation (e.g., methylation) and acylation. nih.govshu.edu For instance, sulfonamides can be methylated using diazomethane (B1218177) before GC-MS analysis. shu.edu This procedure converts the polar N-H groups into less polar N-CH₃ groups, improving chromatographic behavior. shu.edu Similarly, the lactic acid component could be esterified to form a more volatile derivative. libretexts.org

The analysis would typically be performed using a capillary GC column coupled to a mass spectrometer (GC-MS), which aids in the identification of the derivatized analytes and any volatile impurities. ijsrst.comjocpr.commdpi.com

Implementation of Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC, particularly for the analysis and purification of complex pharmaceutical mixtures. chromatographytoday.comresearchgate.net Using supercritical carbon dioxide as the main mobile phase, often with a polar organic modifier like methanol (B129727), SFC can efficiently separate a wide range of compounds, including polar analytes and their salts. uliege.bechromatographytoday.com

SFC is exceptionally well-suited for impurity profiling and separating structurally similar compounds, such as isomers, which can be challenging for HPLC. researchgate.netchromatographyonline.comnih.gov The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher efficiency. solubilityofthings.com For this compound, SFC would be advantageous for separating the sulfonamide base from its impurities and potentially for the chiral separation of its enantiomers, often with better results and faster run times than HPLC. chromatographyonline.com The development of a generic gradient SFC method often involves screening different stationary phases (e.g., 2-ethylpyridine) and mobile phase compositions to achieve optimal separation. uliege.bechromatographytoday.com

High-Resolution Spectrometric Approaches for Structural Confirmation and Trace Analysis

High-resolution spectrometry is indispensable for the unambiguous structural elucidation of this compound and for identifying trace-level components, such as degradation products or metabolites.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. weebly.com For a molecule as complex as the sulfonamide base of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment. weebly.comnumberanalytics.comresearchgate.net

1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of hydrogen and carbon atoms in the molecule. rsc.org

2D NMR: Advanced 2D NMR techniques are used to establish the connectivity and spatial relationships between atoms. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the molecule. numberanalytics.com

By systematically analyzing these spectra, the complete chemical structure, including the constitution and relative stereochemistry of the chiral center, can be determined. shu.eduresearchgate.net

Table 3: Application of 2D NMR Techniques for Structural Elucidation of the Sulfonamide Base

| 2D NMR Technique | Information Provided | Application to this compound Structure |

| COSY | Reveals ¹H-¹H spin coupling networks. | Confirms proton connectivity within the dihydropyrazole ring, the phenyl rings, and the dimethylpropanamine side chain. |

| HSQC | Identifies direct ¹H-¹³C correlations. | Assigns each proton signal to its directly attached carbon atom. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects the chlorophenyl group to the dihydropyrazole ring, the phenylsulfonyl group to the dihydropyrazole, and the sulfonyl group to the dimethylpropanamine chain. |

| NOESY | Indicates through-space proximity of protons. | Helps determine the 3D conformation and the relative stereochemistry at the chiral center of the dihydropyrazole ring. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govnih.gov This precision allows for the confident determination of the elemental composition of the parent compound and its related substances. nih.gov Techniques like electrospray ionization (ESI) are used to gently ionize the molecule, often observing the protonated molecule [M+H]⁺. ingentaconnect.combenthamdirect.com

HRMS is also a critical tool for identifying metabolites. sci-hub.seresearchgate.net In drug metabolism studies, organisms can modify the parent drug through various enzymatic reactions. For sulfonamides, common metabolic pathways include N-acetylation and hydroxylation. uniroma1.it By comparing the HRMS data of samples from biological matrices (e.g., plasma, urine, or liver microsome incubations) with a control, metabolites can be detected as new peaks with specific mass shifts from the parent drug. sci-hub.seuniroma1.it The fragmentation pattern of the metabolite, obtained through tandem mass spectrometry (MS/MS), can then be compared to the parent drug's fragmentation to pinpoint the site of metabolic modification. ingentaconnect.combenthamdirect.comnih.gov

Table 4: Common Sulfonamide Metabolites and their Mass Shifts Detectable by HRMS

| Metabolic Reaction | Mass Change | Resulting Functional Group | Reference |

| N-Acetylation | +42.0106 Da | -NH-C(O)CH₃ | uniroma1.it |

| Hydroxylation | +15.9949 Da | -OH | sci-hub.se |

| Glucuronidation | +176.0321 Da | -O-Glucuronide | sci-hub.se |

Coupled and Hyphenated Techniques for Comprehensive Analysis

To analyze complex samples, spectroscopy methods are often coupled with powerful separation techniques like chromatography. This combination, known as a hyphenated technique, provides enhanced selectivity and sensitivity.

Mass spectrometry, particularly when coupled with chromatography, is the gold standard for the quantitative analysis of trace organic contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 2-ethylhexyl diphenyl phosphate (B84403). nih.govnih.gov Samples are typically prepared using solvent extraction. google.com

A typical GC-MS method involves:

Injection: A sample extract is injected in splitless mode into a high-temperature inlet. nih.gov

Separation: Separation is achieved on a low-polarity capillary column, such as a DB-5MS. nih.govgoogle.com

Detection: The mass spectrometer is operated in electron ionization (EI) mode, often using selected ion monitoring (SIM) for enhanced sensitivity and selectivity. nih.govgoogle.com

Table 1: Example GC-MS Parameters for 2-Ethylhexyl Diphenyl Phosphate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | DB-5MS (or equivalent) | nih.govgoogle.com |

| Injector Temperature | 290 °C | nih.gov |

| Carrier Gas | Helium | nih.govgoogle.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| MS Mode | Selected Ion Monitoring (SIM) | google.com |

| Quantifier Ion (m/z) | 362 | google.com |

| Qualifier Ions (m/z) | 94, 170, 250, 251 | google.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is indispensable for analyzing parent organophosphate esters as well as their less volatile and thermally labile metabolites in biological and environmental matrices. researchgate.netnih.gov This technique offers high sensitivity and specificity.

Method development for LC-MS/MS includes:

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate analytes from aqueous samples like water or urine. researchgate.netnih.gov

Chromatography: Reversed-phase liquid chromatography, often using a C18 or a biphenyl (B1667301) column, separates the target analytes. researchgate.netnih.gov Mobile phases typically consist of a gradient mixture of water (often with acetic acid) and organic solvents like methanol or acetonitrile. sci-hub.se

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in multiple reaction monitoring (MRM) mode for maximum sensitivity. nih.govkau.edu.sa Isotope-labeled internal standards are crucial for accurate quantification via isotope dilution. nih.gov

LC-MS/MS methods have been successfully developed for quantifying 2-ethylhexyl diphenyl phosphate and its hydroxylated metabolites, such as 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-HO-EHDPHP), in wastewater and urine. researchgate.netnih.gov

Table 2: Example LC-MS/MS Parameters for 2-Ethylhexyl Diphenyl Phosphate and its Metabolites

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase (e.g., Kinetex Biphenyl, Bond-Elut C18) | researchgate.netnih.gov |

| Mobile Phase | Gradient of water (with 0.1% acetic acid) and acetonitrile/methanol | sci-hub.se |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | kau.edu.sa |

| Precursor Ion (EHDPP) | [M+H]⁺ | kau.edu.sa |

| Product Ion (EHDPP) | m/z 99 ([H₃PO₄+H]⁺) | kau.edu.sa |

To handle large numbers of samples for environmental monitoring or human biomonitoring studies, automation and high-throughput capabilities are essential. Automated systems for sample preparation, such as robotic solid-phase extraction (SPE), significantly reduce manual labor, minimize variability, and increase sample throughput. sci-hub.se For example, a semi-automated SPE procedure using 96-well plates allows for the processing of 72 urine samples per day for the analysis of flame retardant metabolites. sci-hub.se These automated extraction platforms are typically coupled with fast LC-MS/MS systems, creating a high-throughput pipeline from sample to result. sci-hub.senih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Isotopic Analysis for Environmental Tracing and Transformation Studies

Compound-specific isotope analysis (CSIA) is an advanced analytical technique used to trace the sources and investigate the transformation pathways of contaminants in the environment. This method measures the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within the contaminant molecule.

During chemical or biological degradation, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, leads to a change, or "fractionation," in the isotopic composition of the remaining contaminant pool. The magnitude of this fractionation is often characteristic of a specific degradation pathway.

For organophosphorus compounds, CSIA can differentiate between important degradation mechanisms. researchgate.net For example, studies on tributyl phosphate have shown that hydrolysis and radical oxidation reactions (with •OH and SO₄•⁻) result in distinct carbon and hydrogen isotope fractionation patterns. researchgate.net The correlation of ²H and ¹³C fractionation can serve as a powerful tool to identify specific transformation reactions in the environment. researchgate.net While specific studies applying CSIA to 2-ethylhexyl diphenyl phosphate are emerging, the principles established for other organophosphate esters demonstrate its potential for elucidating its environmental fate and transport. Isotope-labeled standards of the compound and its metabolites are also commercially available to support such research. isotope.comisotope.com

Academic and Industrial Applications of Einecs 285 890 0: Research Perspectives

Exploration in Materials Science and Polymer Chemistry

The intrinsic properties of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) make it a candidate for the development of new materials. The presence of the benzisothiazole and piperazine (B1678402) groups provides a rigid structure with sites for potential chemical modification, opening avenues for its incorporation into larger molecular assemblies and polymeric systems.

Role of the Compound in the Synthesis and Modification of Polymeric Systems

Research indicates that 3-(1-piperazinyl)-1,2-benzisothiazole serves as a versatile building block in polymer science. bldpharm.com It is identified as a material building block and an organic monomer for Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with highly ordered structures, and the defined geometry of this compound makes it suitable for constructing these advanced materials.

The compound's unique properties also allow for its incorporation into polymers and coatings, with the potential to enhance the performance of these materials in various industrial applications. chemimpex.com While specific examples of large-scale polymer synthesis using this compound as a primary monomer are not extensively detailed in current literature, its classification as a polymer science building block underscores its potential in creating complex polymeric systems. bldpharm.com The functional groups within the molecule, particularly the secondary amine in the piperazine ring, offer reactive sites for polymerization reactions or for grafting onto existing polymer backbones, thereby modifying their chemical and physical properties.

Investigation of the Compound's Utility in Novel Functional Materials

The utility of 3-(1-piperazinyl)-1,2-benzisothiazole extends to the field of novel functional materials. It is listed among materials for applications such as Aggregation-Induced Emission (AIE). bldpharm.com AIE is a photophysical phenomenon where non-emissive molecules in solution are induced to emit light intensely upon aggregation. Materials with AIE characteristics are at the forefront of research for applications in chemical sensors, bio-imaging, and optoelectronic devices. The aromatic and heterocyclic structure of the compound suggests a potential for designing new AIE-active molecules.

Furthermore, its role as a monomer for Covalent Organic Frameworks (COFs) highlights its utility in creating materials with high porosity and surface area. bldpharm.com These properties are highly desirable for applications in gas storage and separation, catalysis, and sensing.

Applications in Advanced Chemical Synthesis and Process Development

In the realm of synthetic organic chemistry, 3-(1-piperazinyl)-1,2-benzisothiazole is primarily recognized as a crucial synthetic intermediate. Its stable yet reactive nature makes it an attractive component for constructing more complex molecules, particularly in the pharmaceutical industry. chemimpex.com

Einecs 285-890-0 as a Key Intermediate in Multi-Step Organic Syntheses

The most prominent application of 3-(1-piperazinyl)-1,2-benzisothiazole is as a key intermediate in the multi-step synthesis of Ziprasidone. chemicalbook.comnewdrugapprovals.orgchemicalbook.comprotheragen.ai Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and other psychotic disorders. newdrugapprovals.orgacs.org The synthesis of Ziprasidone involves the alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with 6-chloro-5-(2-chloroethyl)oxindole. newdrugapprovals.orgdrugfuture.com

The industrial preparation of 3-(1-piperazinyl)-1,2-benzisothiazole itself has been the subject of process development to ensure efficiency and safety. One established synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole (B19369) with piperazine. chemicalbook.comdrugfuture.com An alternative, one-step commercial process has been developed starting from bis(2-cyanophenyl) disulfide and excess piperazine, a method that was successfully scaled up to support the development of Ziprasidone. acs.org

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-1,2-benzisothiazole and Piperazine | Ethanol, 80°C, 36 hours | 3-(1-piperazinyl)-1,2-benzisothiazole | 85% | chemicalbook.com |

| Bis(2-cyanophenyl) disulfide and Piperazine | DMSO, 2-propanol, 120-140°C, 3-24 hours | 3-(1-piperazinyl)-1,2-benzisothiazole | 75-80% | acs.org |

Investigation of its Catalytic or Ligand Properties in Complex Chemical Transformations

While primarily used as a structural building block, the chemical nature of 3-(1-piperazinyl)-1,2-benzisothiazole suggests a potential for use as a ligand in coordination chemistry. The molecule possesses nitrogen and sulfur atoms with lone pairs of electrons that could coordinate with metal centers. The piperazine moiety is a well-known structural motif in ligands for catalysis. However, a review of current literature does not provide specific examples of this compound being employed as a catalyst or a ligand in complex chemical transformations in the same vein as well-established catalytic systems like palladium pincer complexes. acs.org

Despite the lack of direct application as a catalyst, research has been conducted on derivatives of 3-(1-piperazinyl)-1,2-benzisothiazole. For instance, it has been used to synthesize novel urea (B33335) and thiourea (B124793) derivatives, as well as copper complexes containing the piperazine moiety, for biological evaluation. biocrick.comacs.org These studies, while not focused on catalysis, demonstrate the compound's utility as a scaffold for creating new molecules with potential coordination capabilities and biological activity.

Theoretical Applications in Computational Chemistry and Drug Design (Non-Clinical)

Computational chemistry and theoretical studies play a crucial role in modern chemical research, from predicting molecular properties to guiding drug discovery. acs.orgacs.org 3-(1-piperazinyl)-1,2-benzisothiazole has been a subject of such theoretical investigations.

Various physicochemical properties of the molecule have been calculated using computational methods. These predicted properties are valuable for understanding the molecule's behavior and for its application in further research.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 219.31 g/mol | nih.gov |

| XLogP3-AA | 2.1 | nih.gov |

| Topological Polar Surface Area | 56.4 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 4 | echemi.com |

| Complexity | 218 | echemi.com |

In the context of non-clinical drug design, the compound's primary role is as a scaffold and key intermediate for pharmacologically active agents like Ziprasidone. chemimpex.com Researchers utilize it in studies related to neurotransmitter systems to understand the mechanisms of action of drugs that target the brain. chemimpex.com Furthermore, it serves as a starting material for the synthesis of new chemical entities. For example, urea/thiourea derivatives of glutamic acid conjugated to 3-(1-piperazinyl)-1,2-benzisothiazole have been synthesized and evaluated for their potential as antimicrobial and antiglycation agents, demonstrating its application in structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. biocrick.com

Design of Novel Chemical Entities Based on the Dihydropyrazole Scaffold

The dihydropyrazole scaffold, a central feature of this compound, is a privileged heterocyclic structure in drug discovery. Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govveterinaria.org The design of new chemical entities based on this scaffold often involves modifying the substituents on the dihydropyrazole ring to enhance potency and selectivity for a specific biological target.

Research in this area has led to the development of dihydropyrazole derivatives as potential inhibitors of various enzymes and receptors. For instance, some dihydropyrazole-carbohydrazide derivatives have been designed and synthesized to target histone deacetylase 6 (HDAC6), a protein implicated in cancer development. mdpi.com In another study, dihydropyrazole derivatives were investigated as inhibitors of human mitotic kinesin Eg5, a target for anticancer drugs. nih.gov The anti-inflammatory potential of novel steroidal 4,5-dihydropyrazole thiazolinone derivatives has also been explored, demonstrating the versatility of this scaffold. nih.gov